molecular formula C10H13NO B8753256 2-(3-Methoxyphenyl)cyclopropan-1-amine

2-(3-Methoxyphenyl)cyclopropan-1-amine

Cat. No.: B8753256
M. Wt: 163.22 g/mol
InChI Key: DRLVWPIMRZBCNJ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)cyclopropan-1-amine (CAS 1157140-61-8) is a high-value cyclopropylamine building block in medicinal chemistry and pharmaceutical research. Its core structure, featuring a constrained cyclopropane ring attached to a methoxyphenyl system, is a key pharmacophore in developing ligands for central nervous system (CNS) targets. Research indicates that the trans-phenylcyclopropylamine scaffold is a critical dopaminergic moiety in the design of dual-target ligands for the dopamine D3 receptor (D3R) . Furthermore, structural analogs of this compound have been investigated as potent and selective agonists for the 5-HT2C receptor, a prominent target for psychiatric disorders such as schizophrenia and for achieving functional selectivity in Gq-protein signaling . The cyclopropane ring acts as a bioisostere, improving metabolic stability, enhancing affinity for receptors, and reducing off-target effects . This makes this compound a versatile intermediate for constructing novel analogs in drug discovery campaigns, particularly for CNS-targeted applications where its physicochemical properties can be optimized for blood-brain barrier penetration . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-(3-methoxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C10H13NO/c1-12-8-4-2-3-7(5-8)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3

InChI Key

DRLVWPIMRZBCNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC2N

Origin of Product

United States

Preparation Methods

General Procedure

The Wittig reaction is a cornerstone for cyclopropane synthesis. In CN102320984B , ethyltriphenylphosphonium bromide (26.7 g, 72 mmol) reacts with sodium methylate (3.89 g, 72 mmol) in tetrahydrofuran (THF) to generate a ylide. Subsequent addition of the ketone precursor (13.3 g, 60 mmol) yields the cyclopropane core.

Key Steps:

  • Ylide Formation :

    • Reagents: Ethyltriphenylphosphonium bromide, NaOMe.

    • Solvent: THF.

    • Conditions: 0–20°C, 1 h.

  • Cyclopropanation :

    • Temperature: Room temperature (20–30°C).

    • Workup: Aqueous extraction, drying (Na₂SO₄), and crystallization with HCl/ethyl acetate.

Outcomes:

  • Yield : 78–81% (hydrochloride salt).

  • Purity : >95% (HPLC).

Horner-Emmons-Wittig Approach

Reaction Optimization

CN102320984B also details a Horner-Emmons-Wittig variant using diethyl ethylphosphate (12.0 g, 72 mmol) and potassium tert-butoxide (8.1 g, 72 mmol) in methyltetrahydrofuran. This method avoids stoichiometric phosphine oxides, enhancing atom economy.

Advantages:

  • Milder Conditions : 20–30°C.

  • Scalability : Demonstrated at 15 g scale.

  • Yield : 80–81% after HCl salt formation.

Reduction of Nitriles to Amines

Aluminum Hydride-Mediated Reduction

Arkivoc (2016) reports the reduction of 2-(3-methoxyphenyl)cyclopropanecarbonitrile using AlCl₃ (140 mg, 1.07 mmol) and LiAlH₄ in THF.

Procedure:

  • Nitrile Preparation : Claisen condensation of 3-methoxybenzaldehyde with malononitrile.

  • Reduction :

    • Reagents: LiAlH₄, AlCl₃.

    • Solvent: THF.

    • Temperature: Reflux (5 h).

    • Workup: Aqueous quench, ethyl acetate extraction.

Outcomes:

  • Yield : 81% (crude amine).

  • Purity : 90% (NMR).

Chiral Resolution of Racemic Mixtures

Steps:

  • Salt Formation : Racemic amine + chiral acid (1:1 molar ratio).

  • Crystallization : Selective precipitation of diastereomers.

  • Neutralization : Recovery of enantiopure amine with NaOH.

Yield**: 75% enantiomeric excess (ee).

Comparative Analysis of Methods

Method Reagents Yield Conditions Advantages
Wittig ReactionEthyltriphenylphosphonium bromide78–81%20–30°C, THFHigh yield, scalable
Horner-Emmons-WittigDiethyl ethylphosphate, KOtBu80–81%20–30°C, MeTHFNo phosphine oxide byproducts
Nitrile ReductionLiAlH₄, AlCl₃81%Reflux, THFDirect amine formation
Chiral ResolutionL-(-)-Dibenzoyl tartaric acid75% eeCrystallizationEnantiopure product

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • Wittig Method : THF recovery via distillation (90% efficiency).

  • Horner-Emmons : Methyltetrahydrofuran (MeTHF) preferred for lower toxicity.

Cost Analysis

  • Phosphorus Reagents : ~$50/kg (ethyltriphenylphosphonium bromide).

  • Nitrile Route : ~$30/kg (AlCl₃ + LiAlH₄).

Emerging Techniques

Continuous-Flow Cyclopropanation

PMC8054510 highlights automated flow systems for analogous cyclopropanes, reducing reaction times from hours to minutes.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(3-Methoxyphenyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Cyclopropanamine Derivatives

2-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride
  • Molecular Formula : C₉H₁₁ClFN (hydrochloride salt; free base: C₉H₁₀FN) .
  • Key Differences :
    • Substituent : 2-Fluorophenyl vs. 3-methoxyphenyl.
    • Electronic Effects : Fluorine is electron-withdrawing, reducing aromatic ring electron density compared to the methoxy group.
    • Physicochemical Properties : Lower logP (estimated) due to fluorine’s polarity.
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine
  • Molecular Formula : C₉H₁₀ClF₂N .
  • Key Differences: Substituents: Dual halogen substitution (3-Cl, 4-F) increases metabolic stability but reduces lipophilicity compared to 3-methoxy. Applications: Potential use in targeted therapies due to halogenated aryl motifs .
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride
  • Molecular Formula : C₄H₇ClF₃N (hydrochloride salt) .
  • Key Differences :
    • Substituent : Trifluoromethyl group (strongly electron-withdrawing) vs. methoxy.
    • Applications : Used in pharmaceuticals requiring enhanced metabolic stability .

Cyclohexanone-Based Analogues (MXE Derivatives)

Methoxpropamine (MXPr)
  • Structure: 2-(3-Methoxyphenyl)-2-(propylamino)cyclohexan-1-one .
  • Molecular Formula: C₁₅H₂₂NO₂.
  • Key Differences: Core Structure: Cyclohexanone vs. cyclopropane. Biological Activity: MXPr and analogues are psychoactive, suggesting CNS activity .
Methoxisopropamine (MXiPr)
  • Structure: 2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one .
  • Molecular Formula: C₁₆H₂₄NO₂.
  • Key Differences: Amino Group: Branched isopropylamino vs. primary amine in the target compound. Pharmacokinetics: Increased steric bulk may reduce metabolic clearance.

Non-Cyclopropane Aryl-Amines

3-(2-Methoxyphenyl)propan-1-amine
  • Molecular Formula: C₁₀H₁₅NO .
  • Key Differences :
    • Backbone : Propane chain vs. cyclopropane.
    • Flexibility : Greater conformational freedom may reduce target specificity.
1-(3-Fluoro-2-methylphenyl)methylcyclopropan-1-amine
  • Molecular Formula : C₁₁H₁₄FN .
  • Key Differences: Substituent: Fluorine and methyl groups alter electronic and steric profiles. Applications: Potential use in fluorinated drug candidates .

Comparative Data Table

Compound Core Structure Substituent(s) Molecular Formula Key Properties/Applications Evidence
2-(3-Methoxyphenyl)cyclopropan-1-amine Cyclopropane 3-Methoxyphenyl C₁₀H₁₃NO Rigid structure, potential CNS activity
2-(2-Fluorophenyl)cyclopropan-1-amine Cyclopropane 2-Fluorophenyl C₉H₁₀FN Higher polarity, metabolic stability
MXPr Cyclohexanone 3-Methoxyphenyl, propylamino C₁₅H₂₂NO₂ Psychoactive, flexible backbone
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Cyclopropane Trifluoromethyl C₄H₇ClF₃N High metabolic stability
3-(2-Methoxyphenyl)propan-1-amine Propane chain 2-Methoxyphenyl C₁₀H₁₅NO Flexible, lower target specificity

Key Findings and Implications

Structural Rigidity : Cyclopropane-containing compounds (e.g., target compound) exhibit enhanced rigidity, which may improve binding affinity to specific receptors compared to flexible analogues like propane-chain amines .

Halogens (F, Cl) improve metabolic stability but reduce lipophilicity .

Biological Activity: MXE derivatives (e.g., MXPr) highlight the importance of the aryl-amine motif in CNS-targeted compounds, though their cyclohexanone core differs pharmacologically from cyclopropanes .

Synthetic Accessibility : Racemic cyclopropanamines are synthetically accessible, but enantiopure forms require advanced techniques (e.g., asymmetric synthesis) .

Q & A

Q. What are the common synthetic routes for 2-(3-Methoxyphenyl)cyclopropan-1-amine, and how are reaction conditions optimized?

The synthesis typically involves cyclopropanation of precursors like 3-methoxyphenylacetonitrile using diazomethane, followed by reduction with lithium aluminum hydride (LiAlH₄) to yield the amine. Industrial-scale methods employ continuous flow reactors and catalytic optimization to enhance yield and reduce costs . Key considerations include solvent choice (e.g., anhydrous ether for reduction) and temperature control to prevent ring strain-induced decomposition.

Q. How is this compound characterized structurally and functionally?

Characterization combines spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm cyclopropane ring integrity and methoxy group position.
  • Mass Spectrometry (HRMS) for molecular weight verification (C₁₀H₁₃NO; 163.22 g/mol).
  • HPLC for purity assessment, particularly to detect stereoisomeric impurities if present .

Q. What are the primary biological activities reported for this compound, and how are they assessed?

Q. How does stereochemistry influence the biological activity of cyclopropane-containing analogs?

Stereoisomers (e.g., (1R,2R) vs. (1R,2S)) exhibit divergent binding affinities due to spatial alignment with receptor pockets. For example, (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine shows 10-fold higher serotonin receptor affinity than its diastereomer, attributed to optimized hydrogen bonding with Tyr residues in the binding site . Enantiomeric separation via chiral HPLC or enzymatic resolution is critical for pharmacological studies .

Q. What methodological approaches resolve contradictions in receptor binding data across studies?

Discrepancies often arise from assay conditions (e.g., pH, cofactors). Strategies include:

  • Meta-analysis of published IC₅₀ values with standardized normalization.
  • Molecular docking simulations to validate binding poses against crystallographic receptor structures.
  • Comparative studies using fluorinated analogs (e.g., 3,4-difluoro derivatives) to assess electronic effects on affinity .

Q. How do structural modifications (e.g., halogenation) alter the compound’s pharmacokinetic profile?

Fluorination at the phenyl ring (e.g., 3,4-difluoro analogs) enhances metabolic stability by reducing CYP450-mediated oxidation. Key parameters evaluated via:

  • Microsomal stability assays (rat/human liver microsomes).
  • Plasma protein binding (equilibrium dialysis).
  • LogP measurements to correlate lipophilicity with bioavailability .

Methodological Notes

  • Stereochemical Analysis : Use vibrational circular dichroism (VCD) to assign absolute configurations .
  • Contradiction Mitigation : Cross-validate in vivo results with ex vivo receptor occupancy assays .

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